1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one
Overview
Description
1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one is an organic compound characterized by its complex structure, which includes tert-butyl, ethyl, and methoxy functional groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the preparation of an intermediate compound through a Friedel-Crafts acylation reaction, where a tert-butylbenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Amination: The intermediate is then subjected to an amination reaction with a 4-ethylphenylamine derivative under controlled conditions to form the desired amine product.
Methoxylation: Finally, the compound undergoes a methoxylation reaction, where a methoxy group is introduced to the phenyl ring using a suitable methoxylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenyl rings are replaced by other groups using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as specialty polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one include:
1-(4-tert-butylphenyl)-3-[(4-methylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one: Differing by the presence of a methyl group instead of an ethyl group.
1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-hydroxyphenyl)propan-1-one: Differing by the presence of a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(4-ethylanilino)-3-(4-methoxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO2/c1-6-20-7-15-24(16-8-20)29-26(21-11-17-25(31-5)18-12-21)19-27(30)22-9-13-23(14-10-22)28(2,3)4/h7-18,26,29H,6,19H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZZIYWKTWQSMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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